molecular formula C8H9NO B152771 5,8-Dihydro-6H-pyrano[3,4-b]pyridine CAS No. 126473-99-2

5,8-Dihydro-6H-pyrano[3,4-b]pyridine

Cat. No. B152771
M. Wt: 135.16 g/mol
InChI Key: YWIHMXWDEWRBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,8-Dihydro-6H-pyrano[3,4-b]pyridine is a heterocyclic compound that is part of a broader family of heterocycles which are of significant interest in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss 5,8-Dihydro-6H-pyrano[3,4-b]pyridine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves innovative techniques such as microwave-assisted, palladium-catalyzed C-H heteroarylation, which has been used to create a novel family of compounds based on a pyrazolo-pyrano-pyridine core . Additionally, a one-step synthesis method involving a three-component condensation has been reported for the synthesis of substituted dihydropyrazolo-pyrans, which could potentially be adapted for the synthesis of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine . The use of ultrasound-promoted regioselective synthesis is another method that has been employed to create fused polycyclic pyrazolo-pyridines, indicating the potential for diverse synthetic approaches .

Molecular Structure Analysis

The molecular structure of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine would likely feature a tricyclic core, as is common among its related compounds. For instance, pyrazolo-pyrrolo-pyridine derivatives have been synthesized, which involve tricyclic heterocycles . The structural analysis of these compounds is crucial for understanding their reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related heterocyclic compounds often include intramolecular cycloadditions, as seen in the synthesis of pyrazolo-pyrrolo-pyridine derivatives . The reactivity of these compounds can be quite complex, and understanding the chemical reactions they undergo is essential for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine are not detailed in the provided papers, the properties of related heterocyclic compounds suggest that they may possess significant biological activity and could be of interest in drug discovery programs . The review on the synthesis and medicinal application of dihydropyrano-pyrans and spiro-pyrano-pyrans highlights the importance of these compounds in various fields, including medicinal chemistry .

Scientific Research Applications

Synthesis and Optimization

  • Novel heterocyclic compounds based on a 5,8-dihydro-6H-pyrano[3,4-b]pyridine core were synthesized using a Pd-catalyzed, microwave-assisted C-H heteroarylation protocol. This method proved to be rapid, general, and yielded high synthesis efficiency of tricyclic cores and related analogs (Garrison, Childress, Davis, & Lindsley, 2019).

Environmentally Friendly Synthesis

  • An efficient method for synthesizing chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives was developed. This process used water as a solvent and L-proline as a non-toxic catalyst, emphasizing the environmental benefits of the method (Sayahi, Shamkhani, Mahdavi, & Bahadorikhalili, 2021).

Microwave-Activated Synthesis

  • Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines were synthesized using microwave-activated inverse electron demand Diels–Alder reactions, offering an efficient synthesis route with shorter reaction times (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007).

Ultrasound-Promoted Synthesis

Synthesis of Biomedical Compounds

  • Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, were synthesized and studied for their biomedical applications. These compounds present two possible tautomeric forms and have been included in a wide range of biomedical research (Donaire-Arias et al., 2022).

Medicinal and Pharmaceutical Industry Applications

  • The pyranopyrimidine core, related to the pyrano[3,4-b]pyridine structure, has been recognized as a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Regiochemistry in Synthesis

  • A study focused on the regiochemistry of pyrano[3,4-c]pyridines synthesis, optimizing reaction conditions and improving yields. This work contributes to the understanding of the synthesis process and its application in various fields (Sirakanyan et al., 2021).

properties

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-7-3-5-10-6-8(7)9-4-1/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIHMXWDEWRBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dihydro-6H-pyrano[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dihydro-6H-pyrano[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5,8-Dihydro-6H-pyrano[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5,8-Dihydro-6H-pyrano[3,4-b]pyridine
Reactant of Route 4
5,8-Dihydro-6H-pyrano[3,4-b]pyridine
Reactant of Route 5
5,8-Dihydro-6H-pyrano[3,4-b]pyridine
Reactant of Route 6
5,8-Dihydro-6H-pyrano[3,4-b]pyridine

Citations

For This Compound
3
Citations
A Altundas, BG Aslan - Org. Commun, 2018 - acgpubs.org
One pot syntheses of six-, seven-membered cycloalkane and pyrane junctured aminocyanopyridines bearing furan unit were successfully prepared from the ketones, 2-((5-methylfuran-2…
Number of citations: 1 acgpubs.org
DV Yehorov, AI Subota - Journal of Organic and Pharmaceutical …, 2023 - ophcj.nuph.edu.ua
The article describes a set of pyridines annulated with functionalized 6-membered saturated rings, which are attractive building blocks for the synthesis of diversified compound libraries …
Number of citations: 0 ophcj.nuph.edu.ua
L Zhang, J Duan, G Xu, X Ding, Y Mao… - The Journal of …, 2020 - ACS Publications
The copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoxime acetates with 1,3-dicarbonyl compounds for the synthesis of three classes of structurally diverse pyridines has been …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.